molecular formula C8H12N2O2 B2997141 Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate CAS No. 1693562-78-5

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate

Cat. No. B2997141
CAS RN: 1693562-78-5
M. Wt: 168.196
InChI Key: XPLBGMIJIIDMKM-UHFFFAOYSA-N
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Description

“Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate” is an organic compound . It is a carbamate ester and is derived from a pyrrole . The compound is a powder in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for the preparation of carbamate-tethered terpene glycoconjugates has been developed . This method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of “Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate” can be represented by the InChI code: 1S/C8H12N2O2/c1-10-4-3-7(6-10)5-9-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,11) .


Physical And Chemical Properties Analysis

“Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate” is a powder in its physical form . The compound has a molecular weight of 168.2 .

Scientific Research Applications

Pharmaceuticals: Kinase Inhibitor Development

This compound is structurally related to pyrrole-based molecules that are often explored for their potential as kinase inhibitors . Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases due to their ability to modulate signaling pathways.

Chemical Synthesis: Building Blocks

The compound serves as a building block in chemical synthesis, particularly in the construction of more complex molecules with potential biological activity, such as antimicrobial and anti-tumoral agents .

Safety and Hazards

The safety information for “Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-4-3-7(6-10)5-9-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBGMIJIIDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate

CAS RN

1693562-78-5
Record name methyl N-[(1-methyl-1H-pyrrol-3-yl)methyl]carbamate
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